naphtalène-1,2-diamine

Vue d'ensemble

Description

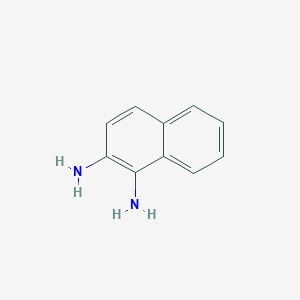

1,2-Diaminonaphthalene: is an organic compound with the molecular formula C10H10N2 . It is one of the isomers of diaminonaphthalene, characterized by the presence of two amine groups attached to the naphthalene ring at the 1 and 2 positions. This compound is a white crystalline solid that tends to air-oxidize. It is used in various chemical reactions and has significant applications in scientific research and industry .

Applications De Recherche Scientifique

1,2-Diaminonaphthalene has a wide range of applications in scientific research, including:

Biology: It is employed in the fluorophotometric determination of selenium in biological samples.

Medicine: It is used in the development of diagnostic assays and therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

Naphthalene-1,2-diamine, also known as 1,2-Diaminonaphthalene, is a structural scaffold present in natural products, medicines, and chiral ligands . It is used in the synthesis of nonbiaryl N-C atropisomers, which are important in enantioselective catalysis .

Mode of Action

The compound interacts with its targets through a π-π interaction and dual H-bond concerted control strategy . This interaction leads to the development of chiral phosphoric acids (CPAs) catalyzed direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates as amino sources for the construction of atroposelective naphthalene-1,2-diamines . This type of N-C atropisomers is stabilized by an intramolecular hydrogen bond .

Biochemical Pathways

The biochemical pathway of naphthalene-1,2-diamine involves the degradation of 1-naphthylamine. The γ-glutamylated 1-naphthylamine is subsequently oxidized to 1,2-dihydroxynaphthalene, which is further degraded by the well-established pathway of naphthalene degradation via catechol . Enzymatic analysis showed that NpaA1 catalyzed conversion of various anilines and naphthylamine derivatives .

Pharmacokinetics

It is known that the metabolites of naphthalene are stable enough to travel through the circulation and impact the lung . Naphthalene oxide can escape hepatocytes and diffuse from hepatocytes . Naphthalene oxide in the presence of protein has a half-life of 11 minutes .

Result of Action

The result of the action of naphthalene-1,2-diamine is the construction of atroposelective naphthalene-1,2-diamines . This process features a broad range of substrates, high yields, and enantiomeric excess values, providing a strategy to chirality transfer via the modification of N-C atropisomers .

Analyse Biochimique

Biochemical Properties

It is known that this compound can react with aldehydes to produce highly fluorescent imidazole derivatives . This property has been utilized for the fluorometric determination of selenium in some kinds of mushrooms .

Cellular Effects

It is known that this compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Molecular Mechanism

The molecular mechanism of 1,2-Diaminonaphthalene involves the creation of a Schiff base by combining 1,2-dihydroxy naphthalene with ammonia, facilitated by an acid or base catalyst . Subsequently, this Schiff base undergoes a condensation reaction, resulting in the formation of 1,2-Diaminonaphthalene .

Temporal Effects in Laboratory Settings

It is known that 2,3-diaminonaphthalene reacts with the nitrosonium cation that forms spontaneously from NO to form the fluorescent product 1H-naphthotriazole .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Diaminonaphthalene can be synthesized through several methods. One common method involves the reduction of 1,2-dinitronaphthalene using hydrazine hydrate in the presence of a catalyst. The reaction is typically carried out in a solvent at elevated temperatures (65-90°C) for several hours .

Industrial Production Methods: The industrial preparation of 1,2-diaminonaphthalene involves the sequential addition of a catalyst, dinitronaphthalene, and a solvent into a reaction kettle. The mixture is stirred and heated to a specific temperature range, followed by the slow addition of hydrazine hydrate. The reaction is maintained at a higher temperature for several hours until completion. The product is then isolated through pressure filtration, washing, and rectification to achieve high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Diaminonaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form naphthalene derivatives.

Substitution: It can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Naphthalene derivatives.

Substitution: Substituted naphthalene derivatives.

Comparaison Avec Des Composés Similaires

- 1,3-Diaminonaphthalene

- 1,4-Diaminonaphthalene

- 1,5-Diaminonaphthalene

- 1,8-Diaminonaphthalene

- 2,3-Diaminonaphthalene

- 2,6-Diaminonaphthalene

- 2,7-Diaminonaphthalene

Comparison: 1,2-Diaminonaphthalene is unique due to its specific positioning of amine groups, which influences its reactivity and applications. Compared to other isomers, it has distinct properties that make it suitable for specific chemical reactions and industrial applications. For example, 1,8-diaminonaphthalene is often used in the synthesis of dyes and pigments, while 1,2-diaminonaphthalene is preferred for its fluorescent properties .

Activité Biologique

1,2-Diaminonaphthalene (DAN) is an organic compound with significant biological activity, particularly in the fields of pharmacology and environmental science. This article explores its synthesis, biological properties, and applications, supported by case studies and research findings.

Chemical Structure and Synthesis

1,2-Diaminonaphthalene is a derivative of naphthalene with two amino groups at the 1 and 2 positions. Its molecular formula is C₁₀H₈N₂, and it is often synthesized through various methods, including reduction of nitronaphthalenes or direct amination of naphthalene derivatives.

Biological Activity Overview

The biological activities of 1,2-diaminonaphthalene include:

- Antitumor Activity : Recent studies have shown that derivatives of 1,2-diaminonaphthalene exhibit promising antitumor properties. For instance, compounds synthesized from 1,2-diaminonaphthalene were tested against various cancer cell lines (e.g., MCF-7, TK-10) and demonstrated significant growth inhibition at certain concentrations. Table 1 summarizes the growth inhibition metrics for selected compounds derived from 1,2-diaminonaphthalene.

| Compound | Cell Line | GI50 (µM/mL) |

|---|---|---|

| 3i | MCF-7 | 81.29 |

| 3i | TK-10 | 96.73 |

| 11c | UACC-62 | 41.97 |

| 3c | MCF-7 | >100 |

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research indicates that various derivatives display activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) around 7.5 mg/mL for certain derivatives .

Antitumor Activity Study

A study published in Scientific Reports investigated the synthesis of naphtho[1,8-ef][1,4]diazepines from 1,2-diaminonaphthalene and their antitumor effects. The results indicated that some derivatives showed substantial inhibitory effects on the growth of cancer cells, suggesting potential therapeutic applications .

Antimicrobial Study

Another research focused on the synthesis and evaluation of biological activity of compounds derived from 1,2-diaminonaphthalene. The study reported significant antibacterial activity against E. coli and S. aureus, while antifungal activity was noted against Candida albicans strains . The radical scavenging ability was also assessed, showing a percentage of anti-radical activity of approximately 75% for certain derivatives.

The biological activity of 1,2-diaminonaphthalene can be attributed to its ability to intercalate into DNA due to its planar structure and nitrogen-containing functional groups. This property enhances its potential as an antitumor agent by interfering with DNA replication in cancer cells .

Applications in Environmental Science

Beyond pharmacological applications, 1,2-diaminonaphthalene is being explored as a fluorescent probe for detecting heavy metals like mercury (Hg²⁺) and iron (Fe³⁺). Functionalized mesoporous silica incorporating this compound has shown effectiveness in environmental monitoring due to its selective binding properties .

Propriétés

IUPAC Name |

naphthalene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNWKDHZTDQSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870808 | |

| Record name | 1,2-Naphthylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-25-0, 38096-30-9 | |

| Record name | 1,2-Naphthalenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Naphthylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038096309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Naphthalenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Naphthylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 938-25-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 1,2-diaminonaphthalene highlighted in the research?

A1: The research primarily focuses on two key applications of 1,2-diaminonaphthalene:

- Fluorescence derivatization agent: 1,2-diaminonaphthalene reacts with aromatic aldehydes to form fluorescent compounds. This property is particularly useful in analytical chemistry for the sensitive detection of these aldehydes using High-Performance Liquid Chromatography (HPLC). []

- Ligand in metal complexes: 1,2-diaminonaphthalene acts as a nitrogen donor ligand, forming complexes with transition metals like nickel and lead. These complexes exhibit interesting properties and have been investigated for potential applications as plant growth regulators and in material science. [, ]

Q2: Can you elaborate on the fluorescence properties of 1,2-diaminonaphthalene derivatives and their significance?

A2: 1,2-diaminonaphthalene reacts with aromatic aldehydes under acidic conditions to form 2-substituted naphtho[1,2-d]imidazoles. These derivatives exhibit strong fluorescence, making them valuable for sensitive detection of aromatic aldehydes in complex mixtures. This approach is particularly useful in biomedical research for analyzing biological samples where the target molecule might be present in low concentrations. []

Q3: How does the structure of 1,2-diaminonaphthalene contribute to its ability to form metal complexes?

A3: The presence of two nitrogen atoms in the 1,2-positions of the naphthalene ring enables 1,2-diaminonaphthalene to act as a bidentate ligand. This means it can bind to a metal ion through both nitrogen atoms, forming a stable chelate ring. This chelation contributes to the stability of the metal complexes formed. [, ]

Q4: What are the potential applications of metal complexes containing 1,2-diaminonaphthalene?

A4: Research suggests potential applications for these complexes in various fields:

- Plant growth regulators: Lead(II) complexes with 1,2-diaminonaphthalene and dicarboxylic acids have been explored as potential plant growth regulators and fertility inhibitors. Studies on wheat showed varying effects on seedling length and weight depending on the complex concentration. []

- Catalysts: While not directly addressed in the provided research, nickel complexes with Schiff bases, including those derived from 1,2-diaminonaphthalene, are known to exhibit catalytic activity in various organic reactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.